3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a versatile chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the reaction of 4-nitro-1H-pyrazole with 3,3-dimethyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; often performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, thiols; reactions are usually conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is utilized in diverse scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: A compound with a triazole ring instead of a pyrazole ring, used as a plant growth regulator.
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety, used in various chemical applications.
Uniqueness
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is unique due to its specific combination of a nitro-substituted pyrazole ring and a butanone moiety. This structure imparts distinct reactivity and stability, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGSHSJKDSFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.